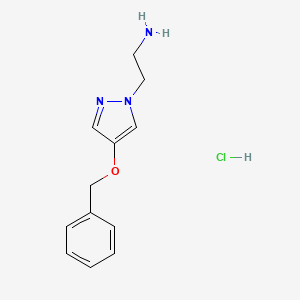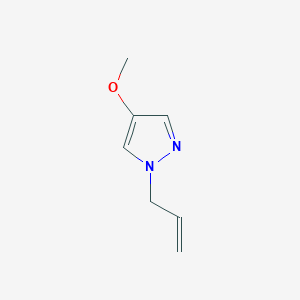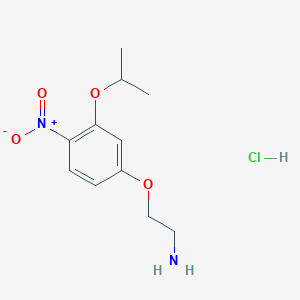
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isopropoxy group, a nitrophenoxy group, and an ethanamine moiety, all of which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride typically involves a multi-step process:
Nitration: The starting material, 3-isopropoxyphenol, undergoes nitration to introduce a nitro group at the 4-position, forming 3-isopropoxy-4-nitrophenol.
Etherification: The nitrophenol derivative is then reacted with 2-chloroethanamine under basic conditions to form 2-(3-isopropoxy-4-nitrophenoxy)ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products
Reduction: 2-(3-Isopropoxy-4-aminophenoxy)ethanamine.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of its nitro and amine functionalities.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the amine group can interact with various biological molecules, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Isopropoxy-4-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group.
2-(3-Isopropoxy-4-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-(3-Isopropoxy-4-nitrophenoxy)ethanamine hydrochloride is unique due to the presence of both an isopropoxy group and a nitro group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(4-nitro-3-propan-2-yloxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4.ClH/c1-8(2)17-11-7-9(16-6-5-12)3-4-10(11)13(14)15;/h3-4,7-8H,5-6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGOQIHPYSIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
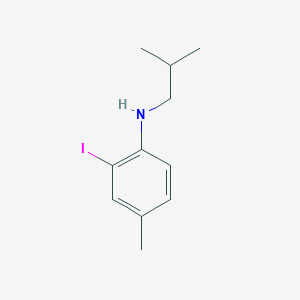
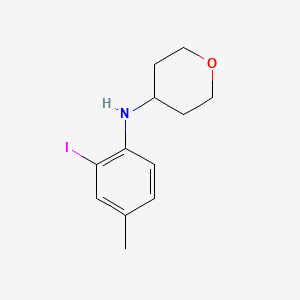
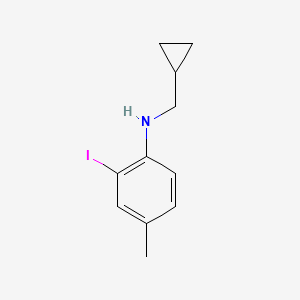
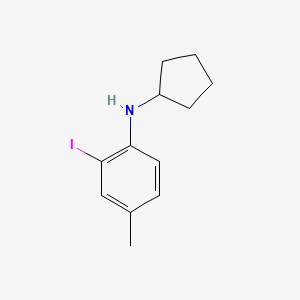
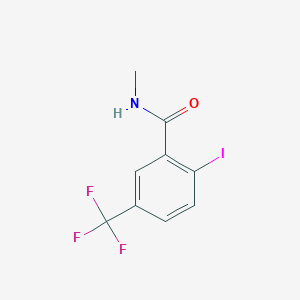

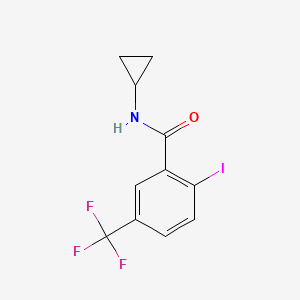
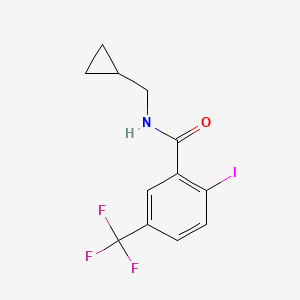
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159784.png)
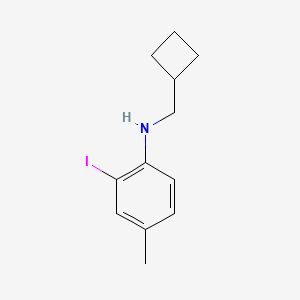
![1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene](/img/structure/B8159798.png)

